Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate
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Overview
Description
Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate: is a chemical compound with the molecular formula C9H13F3O2 and a molecular weight of 210.2 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the esterification of 4,4,4-trifluoro-2-methylidenebutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-2-methylidenebutanoic acid.
Reduction: Formation of tert-butyl 4,4,4-trifluoro-2-methylidenebutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving esterases and other enzymes .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- Ethyl 4,4,4-trifluoro-2-methylidenebutanoate
- Methyl 4,4,4-trifluoro-2-methylidenebutanoate
- Isopropyl 4,4,4-trifluoro-2-methylidenebutanoate
Comparison: Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-6(5-9(10,11)12)7(13)14-8(2,3)4/h1,5H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAQDRQQLZVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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